molecular formula C10H18O2 B13986464 3-(Propan-2-yl)heptane-2,4-dione CAS No. 6632-86-6

3-(Propan-2-yl)heptane-2,4-dione

Cat. No.: B13986464
CAS No.: 6632-86-6
M. Wt: 170.25 g/mol
InChI Key: DYWBIHSOZAASDY-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)heptane-2,4-dione is an organic compound with a unique structure that includes a heptane backbone substituted with a propan-2-yl group and two ketone functionalities at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)heptane-2,4-dione can be achieved through several methods. One common approach involves the alkylation of heptane-2,4-dione with isopropyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)heptane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted heptane-2,4-dione derivatives.

Scientific Research Applications

3-(Propan-2-yl)heptane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)heptane-2,4-dione involves its interaction with specific molecular targets. The ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The propan-2-yl group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Propan-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione
  • 3-Oxabicyclo[3.2.0]heptane-2,4-dione

Uniqueness

3-(Propan-2-yl)heptane-2,4-dione is unique due to its specific substitution pattern and the presence of two ketone functionalities

Properties

CAS No.

6632-86-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-propan-2-ylheptane-2,4-dione

InChI

InChI=1S/C10H18O2/c1-5-6-9(12)10(7(2)3)8(4)11/h7,10H,5-6H2,1-4H3

InChI Key

DYWBIHSOZAASDY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C(C)C)C(=O)C

Origin of Product

United States

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